molecular formula C6H2F3I2N B1412086 2,3-Diiodo-6-(trifluoromethyl)pyridine CAS No. 1227599-57-6

2,3-Diiodo-6-(trifluoromethyl)pyridine

Cat. No. B1412086
M. Wt: 398.89 g/mol
InChI Key: RUSXCJWUXZHLGT-UHFFFAOYSA-N
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Description

“2,3-Diiodo-6-(trifluoromethyl)pyridine” is a chemical compound with the empirical formula C6H2F3I2N . It is a solid substance and is part of the class of compounds known as fluorinated building blocks . It is used in the synthesis of several crop-protection products .


Synthesis Analysis

The synthesis of “2,3-Diiodo-6-(trifluoromethyl)pyridine” and its derivatives is a topic of interest in the agrochemical and pharmaceutical industries . Among its derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) is in high demand as a chemical intermediate for the synthesis of several crop-protection products . Various methods of synthesizing 2,3,5-DCTF have been reported .


Molecular Structure Analysis

The molecular weight of “2,3-Diiodo-6-(trifluoromethyl)pyridine” is 398.89 . Its SMILES string is FC(F)(F)c1cnc(I)c(I)c1 and its InChI is 1S/C6H2F3I2N/c7-6(8,9)3-1-4(10)5(11)12-2-3/h1-2H .


Physical And Chemical Properties Analysis

“2,3-Diiodo-6-(trifluoromethyl)pyridine” is a solid substance . More detailed physical and chemical properties are not available in the search results.

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified under flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .

Future Directions

Trifluoromethylpyridines, including “2,3-Diiodo-6-(trifluoromethyl)pyridine”, are key structural motifs in active agrochemical and pharmaceutical ingredients . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

properties

IUPAC Name

2,3-diiodo-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F3I2N/c7-6(8,9)4-2-1-3(10)5(11)12-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUSXCJWUXZHLGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1I)I)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F3I2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901283080
Record name 2,3-Diiodo-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901283080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Diiodo-6-(trifluoromethyl)pyridine

CAS RN

1227599-57-6
Record name 2,3-Diiodo-6-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227599-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Diiodo-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901283080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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